Cas no 330201-90-6 (3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide)

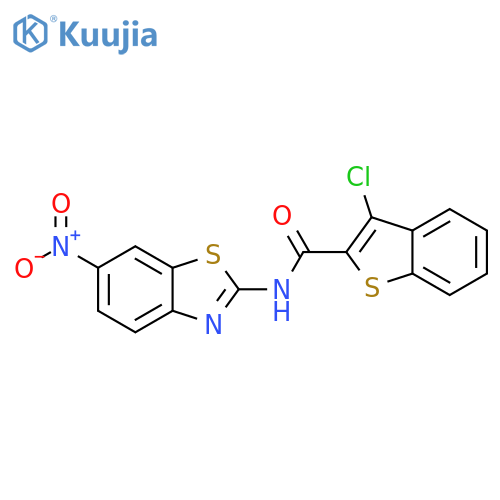

330201-90-6 structure

商品名:3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

- Benzo[b]thiophene-2-carboxamide, 3-chloro-N-(6-nitro-2-benzothiazolyl)-

- 330201-90-6

- F0359-0153

- 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

- 3-chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide

- AK-968/40426610

- 3-CHLORO-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

- AKOS003029819

-

- インチ: 1S/C16H8ClN3O3S2/c17-13-9-3-1-2-4-11(9)24-14(13)15(21)19-16-18-10-6-5-8(20(22)23)7-12(10)25-16/h1-7H,(H,18,19,21)

- InChIKey: RXWYTGOFYNOWLI-UHFFFAOYSA-N

- ほほえんだ: C12=CC=CC=C1C(Cl)=C(C(NC1=NC3=CC=C([N+]([O-])=O)C=C3S1)=O)S2

計算された属性

- せいみつぶんしりょう: 388.9695612g/mol

- どういたいしつりょう: 388.9695612g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 549

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 144Ų

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0359-0153-10mg |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0359-0153-15mg |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0359-0153-75mg |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0359-0153-20μmol |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0359-0153-10μmol |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0359-0153-4mg |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0359-0153-2mg |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0359-0153-100mg |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0359-0153-20mg |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0359-0153-3mg |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

330201-90-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

330201-90-6 (3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量